molecular formula C11H10ClNO4 B068163 methyl 7-chloro-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate CAS No. 175205-00-2

methyl 7-chloro-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Cat. No. B068163
CAS RN: 175205-00-2
M. Wt: 255.65 g/mol
InChI Key: LIVPHSCZENWVSS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzoxazine derivatives, including methyl 7-chloro-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate, often involves tandem palladium-catalyzed oxidative aminocarbonylation-cyclization reactions. This process demonstrates significant stereoselectivity, with the Z isomers being formed preferentially or exclusively. The configuration of these isomers has been confirmed through X-ray diffraction analysis, indicating the precise molecular arrangement achieved during synthesis (Gabriele et al., 2006).

Molecular Structure Analysis

The detailed molecular structure of benzoxazine derivatives has been studied using various spectroscopic methods, including NMR stereochemical studies. These studies have revealed the conformational preferences and stereostructures of the molecules in solution, providing insights into the dynamic behavior of the benzoxazine ring system (Tähtinen et al., 2002).

Chemical Reactions and Properties

Benzoxazine compounds participate in a variety of chemical reactions, showcasing their reactivity and potential as intermediates in organic synthesis. For example, they can undergo hydrolysis under specific conditions, leading to the formation of pyruvic acid, carbon dioxide, and amines. This reactivity is indicative of the compound's versatility in chemical transformations (Iwanami et al., 1964).

Physical Properties Analysis

The physical properties of benzoxazine derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in material science and chemistry. While specific data for methyl 7-chloro-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate might not be directly available, the study of related compounds provides valuable insights. The crystalline structure and molecular arrangement have been explored through crystallography, revealing the compound's solid-state characteristics (Chaudhuri et al., 2001).

Chemical Properties Analysis

The chemical properties of benzoxazine derivatives, including acidity, basicity, and reactivity towards various reagents, underpin their utility in organic synthesis and material science. Studies have explored the synthesis of functionalized benzoxazine rings, indicating the potential to introduce various substituents and functional groups into the benzoxazine core. This adaptability underscores the chemical versatility of these compounds (Nakamura et al., 2003).

Scientific Research Applications

Antibacterial Activity

Methyl 7-chloro-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate and its analogues have shown notable potential in antibacterial applications. Kadian et al. (2012) synthesized various 1,4-Benzoxazine analogues and evaluated their antibacterial activity against multiple strains, including E. coli and Staphylococcus aureus. Their findings indicate that certain synthesized compounds demonstrated significant activity against these bacterial strains (Kadian, Maste, & Bhat, 2012).

Photochemical Transformations

Marubayashi et al. (1992) explored the unique photochemical transformation of a similar compound, methyl 6-chloro-3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzoxazine-8-carboxylate. Their study led to the discovery of four β-lactam compounds, contributing to the knowledge of photochemical reactions in this class of compounds (Marubayashi, Ogawa, Kuroita, Hamasaki, & Ueda, 1992).

Synthesis and Applications in Organic Chemistry

Various studies have delved into the synthesis and potential applications of compounds structurally related to methyl 7-chloro-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate in organic chemistry. For instance, Iwanami et al. (1964) investigated the hydrolysis of products obtained from reactions involving acetylenecarboxylic acid and amines, contributing to the understanding of the chemical behavior of similar compounds (Iwanami, Kenjo, Nishibe, Kajiura, & Isoyama, 1964).

Antimicrobial and Antioxidant Properties

Sonia et al. (2013) synthesized some benzoxazinyl pyrazolone arylidenes starting from a compound structurally related to methyl 7-chloro-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate. Their research highlighted the potential antimicrobial and antioxidant properties of these compounds (Sonia, Thachil, Parameswaran, & Kochupappy, 2013).

properties

IUPAC Name

methyl 7-chloro-2-methyl-3-oxo-4H-1,4-benzoxazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO4/c1-11(10(15)16-2)9(14)13-7-4-3-6(12)5-8(7)17-11/h3-5H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIVPHSCZENWVSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC2=C(O1)C=C(C=C2)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60382016
Record name Methyl 7-chloro-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

175205-00-2
Record name Methyl 7-chloro-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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